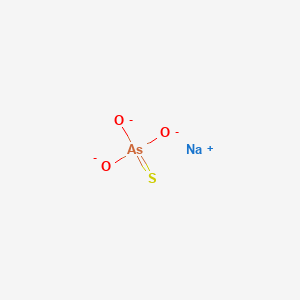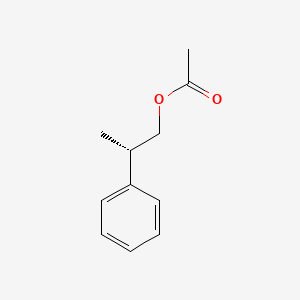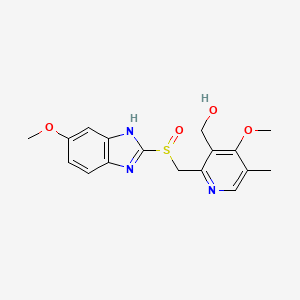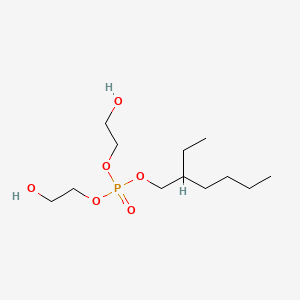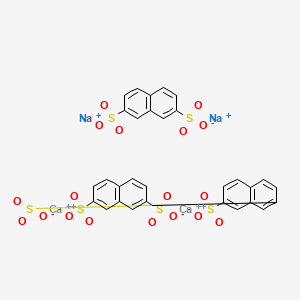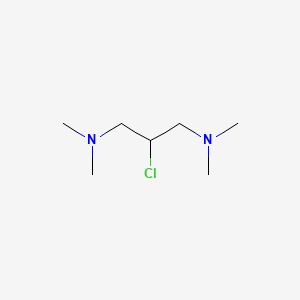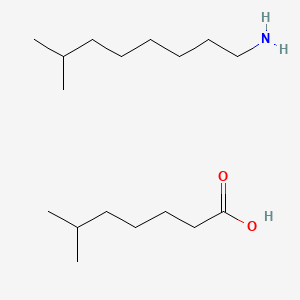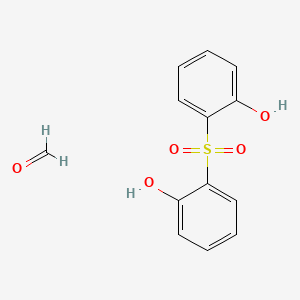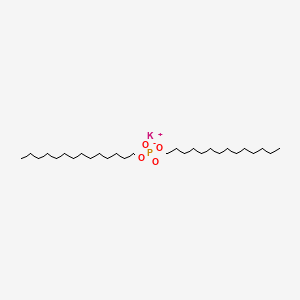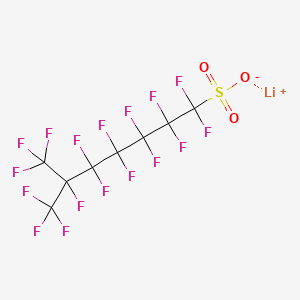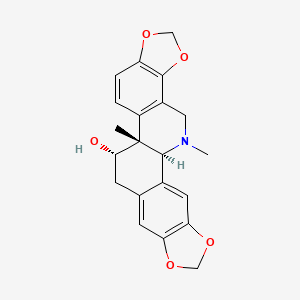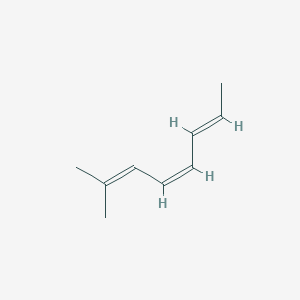
Unii-PS8UV0sfk5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for 2-Methyl-2,4,6-octatriene, (4Z,6E)- are not well-documented. Typically, industrial synthesis of such compounds would involve large-scale organic synthesis techniques, utilizing efficient catalytic processes to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-2,4,6-octatriene, (4Z,6E)- can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into saturated hydrocarbons.
Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.
Substitution reagents: Such as halogens (Cl2, Br2) or organometallic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Can produce epoxides or alcohols.
Reduction: Can yield alkanes.
Substitution: Can result in halogenated derivatives or other substituted compounds.
Wissenschaftliche Forschungsanwendungen
2-Methyl-2,4,6-octatriene, (4Z,6E)- has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action for 2-Methyl-2,4,6-octatriene, (4Z,6E)- is not well-defined in the literature. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on the context of its use. For example, in chemical reactions, it may act as a reactant or intermediate, while in biological systems, it may interact with enzymes or receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to 2-Methyl-2,4,6-octatriene, (4Z,6E)- include:
1,3,5-Hexatriene: Another polyene with a similar structure but different chain length.
2,4-Hexadiene: A shorter chain diene with similar reactivity.
1,3-Butadiene: A simpler diene with comparable chemical properties.
Uniqueness
2-Methyl-2,4,6-octatriene, (4Z,6E)- is unique due to its specific E/Z configuration and the presence of a methyl group at the second position. This structural uniqueness can influence its reactivity and interactions in various chemical and biological contexts.
Eigenschaften
CAS-Nummer |
18304-17-1 |
|---|---|
Molekularformel |
C9H14 |
Molekulargewicht |
122.21 g/mol |
IUPAC-Name |
(4Z,6E)-2-methylocta-2,4,6-triene |
InChI |
InChI=1S/C9H14/c1-4-5-6-7-8-9(2)3/h4-8H,1-3H3/b5-4+,7-6- |
InChI-Schlüssel |
AHXXJOUHGBPWGW-DEQVHDEQSA-N |
Isomerische SMILES |
C/C=C/C=C\C=C(C)C |
Kanonische SMILES |
CC=CC=CC=C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


